

In-Depth Technical Guide: Properties and Data of CAS Number 1185168-06-2

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Compound of Interest

Compound Name: *N*-Desmethyl Sildenafil-d8

Cat. No.: B562590

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Executive Summary

This technical guide provides a comprehensive overview of the properties and available data for the compound with CAS number 1185168-06-2. This compound is identified as **N-Desmethyl Sildenafil-d8**, a deuterium-labeled analog of N-Desmethyl Sildenafil, the primary active metabolite of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.^{[1][2][3]} This document collates critical physicochemical data, discusses its biological activity and mechanism of action, and outlines relevant experimental methodologies. The information is intended to support research, development, and analytical activities involving this compound.

Chemical Identity and Physicochemical Properties

N-Desmethyl Sildenafil-d8 is a stable isotope-labeled compound used primarily as an internal standard in quantitative analytical methods, such as mass spectrometry-based assays, for the detection and quantification of N-Desmethyl Sildenafil in biological matrices.^[4] The deuterium labeling provides a distinct mass signature, allowing for accurate differentiation from the unlabeled endogenous or administered compound.

Chemical Structure and Nomenclature

- CAS Number: 1185168-06-2

- Chemical Name: 5-(2-Ethoxy-5-((piperazin-1-yl-2,2,3,3,5,5,6,6-d8)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Synonyms: Piperazine N-desmethyl Sildenafil D8, Desmethylsildenafil-d8, UK-103320-d8
- Molecular Formula: C₂₁H₂₀D₈N₆O₄S
- Molecular Weight: 468.60 g/mol [\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Physicochemical Data

The following table summarizes the known physicochemical properties of the non-deuterated form, N-Desmethyl Sildenafil (CAS: 139755-82-1), which are expected to be very similar to its deuterated analog.

| Property | Value | Reference(s) |
|-------------------|-----------------------------------------------------------------------|------------------------------------------|
| Molecular Formula | C ₂₁ H ₂₈ N ₆ O ₄ S | [9] |
| Molecular Weight | 460.55 g/mol | [5] [10] |
| Physical Form | Crystalline solid | [5] [9] |
| Melting Point | 158-160 °C | [5] |
| Solubility | DMF: 5 mg/mL DMSO: 10 mg/mL DMSO:PBS (pH 7.2) (1:5): 0.15 mg/mL | [5] [9] |
| pKa (Predicted) | 10.05 ± 0.20 (Strongest Acidic), 7.16 (Strongest Basic) | [5] [7] |
| LogP (Predicted) | 1.78 | [7] |

Synthesis and Spectroscopic Data

Synthesis

A specific, detailed synthesis protocol for **N-Desmethyl Sildenafil-d8** (CAS 1185168-06-2) is not readily available in peer-reviewed literature, as it is primarily a commercially available

analytical standard. The synthesis would logically follow a similar pathway to that of Sildenafil, with the key difference being the introduction of a deuterated piperazine moiety.

The general synthesis of Sildenafil involves a multi-step process.^{[11][12][13]} A key final step in many patented synthetic routes for Sildenafil involves the coupling of a sulfonyl chloride derivative of the pyrazolopyrimidinone core with N-methylpiperazine.^[14] For the synthesis of **N-Desmethyl Sildenafil-d8**, a deuterated piperazine would be used in this coupling step.

Spectroscopic Data

Detailed NMR and IR spectra for **N-Desmethyl Sildenafil-d8** are not publicly available. However, mass spectrometry data, particularly for its non-deuterated analog, is well-documented in the context of analytical methods.

Mass Spectrometry: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, N-Desmethyl Sildenafil is typically monitored using multiple reaction monitoring (MRM) in positive ion mode. The precursor and product ion transitions are crucial for its selective detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---------------------------|---------------------|-------------------|
| N-Desmethyl Sildenafil | 461.3 | 283.4 |
| N-Desmethyl Sildenafil-d8 | 469.4 | 283.4 |

Biological Activity and Mechanism of Action

Biological Activity

N-Desmethyl Sildenafil is the major active metabolite of Sildenafil and is a potent inhibitor of phosphodiesterase type 5 (PDE5).^{[2][3]} Its in vitro potency for PDE5 is approximately 50% that of the parent drug, Sildenafil.^[15] Plasma concentrations of this metabolite are about 40% of those of Sildenafil, contributing significantly to the overall pharmacological effect.^{[12][15]}

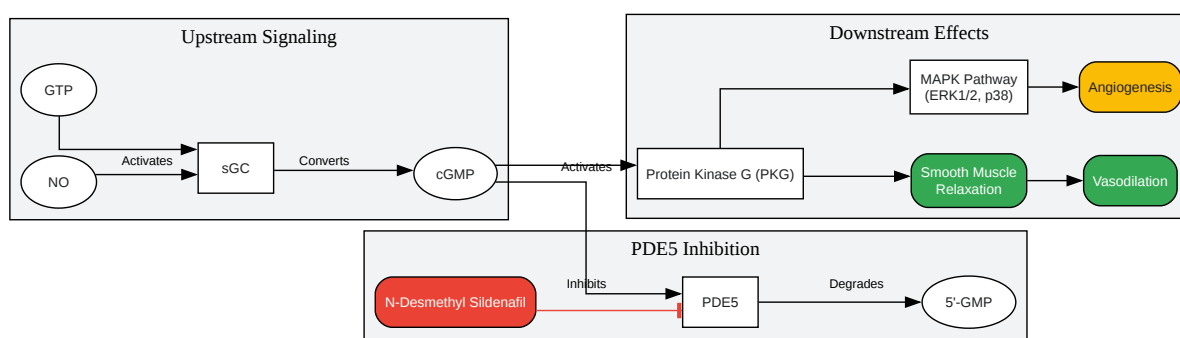
The formation of N-Desmethyl Sildenafil occurs primarily in the liver through N-demethylation of Sildenafil, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route).^{[10][16][17]}

Mechanism of Action and Signaling Pathway

The mechanism of action of N-Desmethyl Sildenafil mirrors that of Sildenafil. It acts as a competitive inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).^[18] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature.^{[10][19]}

The signaling pathway initiated by nitric oxide (NO) involves the activation of soluble guanylate cyclase (sGC), which in turn increases the intracellular levels of cGMP.^[19] cGMP then activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation and vasodilation.^{[5][7]} By inhibiting PDE5, N-Desmethyl Sildenafil prevents the breakdown of cGMP, thereby enhancing the NO/cGMP signaling pathway and prolonging its vasodilatory effects.^[18]

Further downstream, this pathway can influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, affecting cellular processes like proliferation and migration.^{[6][9]}



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Caption: Signaling pathway of N-Desmethyl Sildenafil via PDE5 inhibition.

Experimental Protocols

Quantification in Human Plasma by LC-MS/MS

This section outlines a typical experimental protocol for the simultaneous quantification of Sildenafil and N-Desmethyl Sildenafil in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with **N-Desmethyl Sildenafil-d8** as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 200 μ L of human plasma, add 25 μ L of the internal standard working solution (containing **N-Desmethyl Sildenafil-d8**).
- Vortex for 30 seconds.
- Add 100 μ L of 0.1 M sodium hydroxide and vortex for 30 seconds.
- Add 2.5 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
- Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Inject a portion (e.g., 10 μ L) into the LC-MS/MS system.

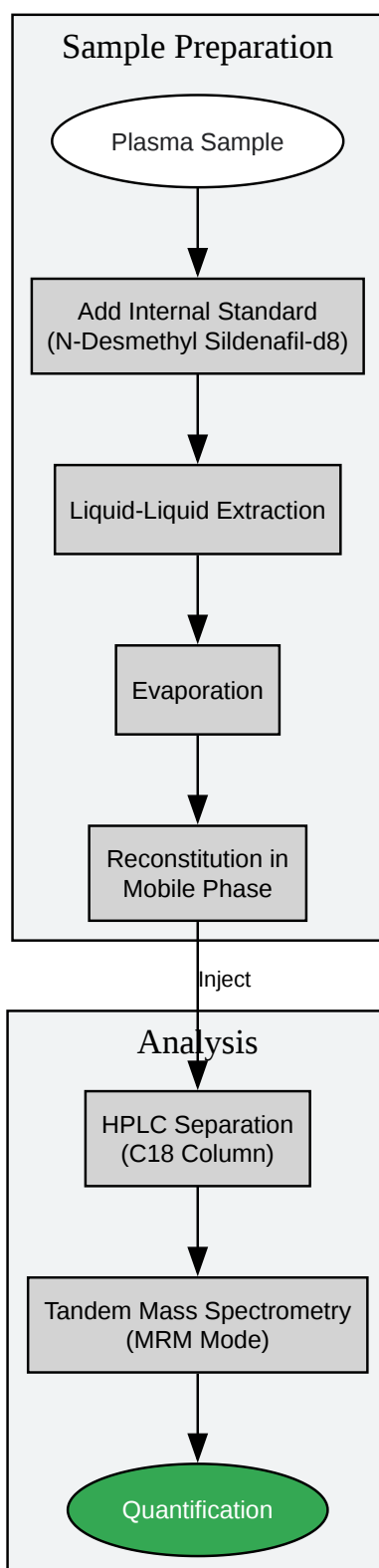
2. Chromatographic Conditions:

- Column: A C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 μ m).
- Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate and acetonitrile (5:95 v/v).
- Flow Rate: 0.6 mL/min.

- Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - N-Desmethyl Sildenafil: 461.3 → 283.4
 - **N-Desmethyl Sildenafil-d8**: 469.4 → 283.4



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Caption: Experimental workflow for LC-MS/MS quantification.

Electroretinogram (ERG) Recording in Retina

N-Desmethyl Sildenafil has been shown to enhance the photoreceptor response in isolated rat retinas.^{[2][20]} The following is a generalized protocol for recording ERG based on published studies.^{[21][22][23][24][25]}

1. Retinal Preparation:

- Dark-adapt an animal (e.g., a rat) overnight.
- Euthanize the animal and enucleate the eyes under dim red light.
- Dissect the retina from the eye in a cooled Ringer's solution.
- Mount the retina in a perfusion chamber with the photoreceptor side up.

2. Perfusion and Recording:

- Continuously perfuse the retina with a carbogenated (95% O₂ / 5% CO₂) Ringer's solution at 37 °C.
- Place a recording electrode on the vitreal surface of the retina and a reference electrode in the bath.
- Deliver light flashes of specific wavelengths and intensities to stimulate the retina.
- Record the electrical responses (ERG waveforms) using an amplifier and a data acquisition system.

3. Drug Application:

- After recording baseline ERG responses, add N-Desmethyl Sildenafil to the perfusion solution at the desired concentration.
- Continue recording to observe the effects of the compound on the ERG waveforms, particularly the a-wave (photoreceptor response) and b-wave (bipolar cell response).

Conclusion

CAS number 1185168-06-2, **N-Desmethyl Sildenafil-d8**, is a critical analytical tool for the study of Sildenafil metabolism and pharmacokinetics. Its non-deuterated counterpart, N-Desmethyl Sildenafil, is a biologically active metabolite that contributes to the overall pharmacological effects of Sildenafil through the inhibition of PDE5. This guide provides a foundational understanding of its chemical, physical, and biological properties, which is essential for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research into the specific synthesis of the deuterated analog and more detailed spectroscopic characterization would be beneficial for the scientific community.

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